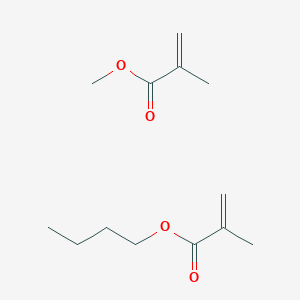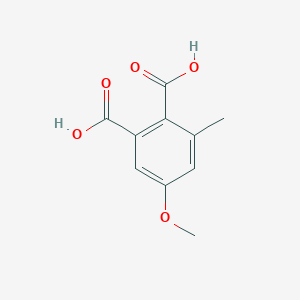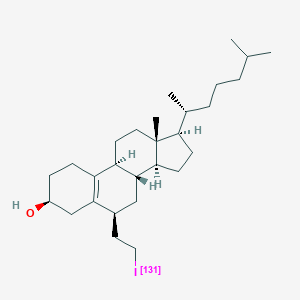
Otilonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Otilonium bromide is a quaternary ammonium derivative known for its spasmolytic activity. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome. This compound bromide works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .
Preparation Methods
The synthesis of otilonium bromide involves several steps. The process begins with the reaction of o-octanoxy benzoic acid with chloroformate to produce an intermediate product. This intermediate then undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid. The next step involves reacting this compound with diethylaminoethyl chloride to obtain N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine. Finally, this compound reacts with bromomethane to yield this compound bromide . This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production.
Chemical Reactions Analysis
Otilonium bromide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound bromide due to its stable quaternary ammonium structure.
Substitution Reactions: this compound bromide can participate in nucleophilic substitution reactions, particularly involving the bromide ion.
Hydrolysis: Under certain conditions, this compound bromide can undergo hydrolysis, leading to the breakdown of its ester and amide bonds.
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but typically involve the cleavage of the ester or amide bonds .
Scientific Research Applications
Otilonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quaternary ammonium derivatives.
Biology: Research has shown that this compound bromide can modulate calcium channels and muscarinic receptors, making it a valuable tool in studying cellular signaling pathways.
Medicine: this compound bromide is extensively used in the treatment of irritable bowel syndrome.
Mechanism of Action
Otilonium bromide exerts its effects by blocking voltage-dependent calcium channels, which leads to the relaxation of gastrointestinal smooth muscles. It also binds to muscarinic and tachykinin receptors, further contributing to its spasmolytic activity. The compound’s primary action involves inhibiting the entry of calcium ions through L-type and T-type calcium channels, thereby preventing excessive bowel contractions and reducing abdominal pain .
Comparison with Similar Compounds
Otilonium bromide is often compared with other antispasmodic agents such as hyoscine butylbromide and mebeverine. Unlike these compounds, this compound bromide has a unique ability to concentrate in the large bowel wall, providing localized action with minimal systemic absorption. This characteristic makes it particularly effective in treating irritable bowel syndrome with fewer side effects .
Similar compounds include:
Hyoscine butylbromide: Another antispasmodic agent used to treat gastrointestinal cramps.
Mebeverine: A musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.
Dicyclomine: An anticholinergic agent used to relieve muscle spasms in the gastrointestinal tract.
This compound bromide’s unique pharmacokinetic profile and targeted action make it a preferred choice for treating irritable bowel syndrome .
Properties
CAS No. |
105360-89-2 |
|---|---|
Molecular Formula |
C29H43N2O4+ |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium |
InChI |
InChI=1S/C29H42N2O4/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3/h12-13,15-20H,5-11,14,21-23H2,1-4H3/p+1 |
InChI Key |
NQHNLNLJPDMBFN-UHFFFAOYSA-O |
SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC |
Key on ui other cas no. |
105360-89-2 |
Synonyms |
N-diethylmethylammoniummethyl-p-(2-(N-octyloxy)benzoyl)aminobenzoate bromide octylonium octylonium bromide octylonium iodide otilonium bromide Spasmomen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octreotide[reduced]](/img/structure/B12769.png)







![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)


